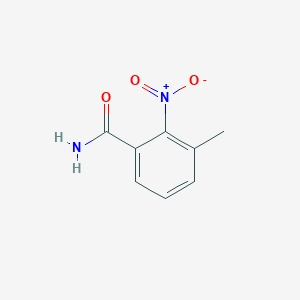

3-Methyl-2-nitrobenzamide

描述

Research Context and Significance within Nitroaromatic and Benzamide (B126) Chemistry

3-Methyl-2-nitrobenzamide is an organic compound that belongs to the class of nitroaromatic compounds and benzamides. evitachem.com Its chemical structure, featuring a benzene (B151609) ring substituted with a methyl group, a nitro group, and a carboxamide group, makes it a subject of interest in various chemical disciplines. The presence of the electron-withdrawing nitro group and the versatile amide functionality imparts unique reactivity and potential for diverse chemical transformations. evitachem.comresearchgate.net

Nitroaromatic compounds, in general, are a significant class of industrial chemicals, often synthesized through nitration reactions. nih.gov They have found applications in the synthesis of a wide array of products, including pharmaceuticals and agrochemicals. nih.gov The bioreduction of the nitro group is a key aspect of the biological activity of many nitroaromatic drugs, leading to the formation of reactive species that can exert therapeutic or toxic effects. researchgate.netsvedbergopen.com

Benzamides, on the other hand, are a well-established class of compounds with a broad spectrum of biological activities. ontosight.aiontosight.ai The amide bond is a crucial feature in many pharmaceutical agents, and the substitution pattern on the benzamide scaffold can be readily modified to fine-tune their properties. ontosight.ai

The combination of these two functional groups in this compound makes it a valuable intermediate in organic synthesis. Its structure allows for a variety of chemical modifications, such as the reduction of the nitro group to an amine or transformations involving the amide and methyl groups, providing access to a range of more complex molecules. evitachem.com

Overview of Substituted Benzamide Derivatives in Contemporary Chemical Research

Substituted benzamide derivatives are a cornerstone of modern medicinal chemistry and drug discovery. ontosight.ai This class of compounds has yielded numerous successful drugs and continues to be a fertile ground for the development of new therapeutic agents. ontosight.ainih.gov The versatility of the benzamide scaffold allows for the introduction of various substituents, leading to a wide diversity of chemical structures and biological activities. ontosight.ai

Researchers have extensively explored substituted benzamides for their potential in treating a multitude of diseases, including cancer, neurological disorders, and infectious diseases. ontosight.ainih.gov For instance, certain benzamide derivatives have been investigated as inhibitors of enzymes like Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. nih.gov Others have been designed as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov The ability of these compounds to interact with specific biological targets, such as enzymes and receptors, underpins their therapeutic potential. ontosight.ai

The research in this area is highly active, with scientists employing a range of strategies from computational modeling to synthetic chemistry and biological screening to discover and optimize new benzamide-based drug candidates. ontosight.ainih.gov The ongoing investigation into the structure-activity relationships of these derivatives is crucial for designing more potent and selective therapeutic agents. nih.gov

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound primarily focuses on its utility as a synthetic intermediate and a building block for creating more complex and potentially bioactive molecules. The key objectives of this research can be summarized as follows:

Synthetic Methodology: A significant area of research involves the development and optimization of synthetic routes to this compound and its precursor, 3-methyl-2-nitrobenzoic acid. evitachem.comchemicalbook.comgoogle.com This includes exploring different reagents, reaction conditions, and purification methods to achieve high yields and purity. chemicalbook.comgoogle.com

Chemical Transformations: Researchers are interested in exploring the reactivity of this compound's functional groups. evitachem.com This includes the reduction of the nitro group to form 2-amino-3-methylbenzamide (B158645), a key step in the synthesis of various heterocyclic compounds. Other reactions, such as modifications of the amide group, are also investigated to expand the chemical space accessible from this starting material.

Synthesis of Novel Compounds: A primary goal is to use this compound as a scaffold to synthesize novel derivatives with potential applications in medicinal chemistry and materials science. evitachem.com By introducing different substituents and building upon its core structure, scientists aim to create new molecules with desired properties.

Structural and Property Characterization: Detailed characterization of this compound and its derivatives is crucial. This includes determining their physicochemical properties, such as melting point and solubility, and analyzing their molecular structure using techniques like X-ray crystallography. evitachem.comchemicalbook.comnih.gov This information is vital for understanding their behavior and potential interactions.

Detailed Research Findings

The synthesis of this compound typically starts from 3-methylbenzoic acid. evitachem.com A common route involves the nitration of 3-methylbenzoic acid to produce 3-methyl-2-nitrobenzoic acid, followed by the conversion of the carboxylic acid to the corresponding amide. evitachem.comchemicalbook.com

The nitration step is a critical process, and controlling the regioselectivity to favor the formation of the 2-nitro isomer is a key challenge. google.com Various nitrating agents and reaction conditions have been explored to optimize this transformation. google.com The subsequent amidation of 3-methyl-2-nitrobenzoic acid can be achieved through several methods, including the use of thionyl chloride to form the acid chloride followed by reaction with ammonia, or by using coupling agents. chemicalbook.com

One documented synthesis involves treating a solution of 3-methyl-2-nitrobenzoic acid in tetrahydrofuran (B95107) with triethylamine (B128534) and then ethyl chloroformate, followed by the introduction of gaseous ammonia. chemicalbook.com This method has been reported to produce the desired this compound in high yield. chemicalbook.com

The chemical properties of this compound are influenced by its functional groups. The nitro group is susceptible to reduction to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. The amide functionality can undergo hydrolysis under acidic or basic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H8N2O3 | evitachem.com |

| Molecular Weight | 180.16 g/mol | evitachem.com |

| CAS Number | 60310-07-8 | evitachem.com |

| Melting Point | 189-191 °C | chemicalbook.com |

| Appearance | White to slightly yellow crystalline powder | chemicalbook.com |

Table 2: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Product | Reference |

| Nitro Group Reduction | Hydrogen gas, Palladium catalyst | 2-Amino-3-methylbenzamide | |

| Amide Hydrolysis | Acidic or basic conditions | 3-Methyl-2-nitrobenzoic acid and ammonia |

The academic interest in this compound lies in its potential as a precursor to a variety of other compounds. For instance, its derivative, N-(4-chlorobenzyl)-3-methyl-2-nitrobenzamide, has been studied as an intermediate in the synthesis of more complex molecules and for its potential biological applications. Similarly, N,3-dimethyl-2-nitrobenzamide and N-isopropyl-3-methyl-2-nitrobenzamide have been synthesized and characterized, with research exploring their potential biological activities and structural features. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-3-2-4-6(8(9)11)7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVJDAQMMNMEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Methyl 2 Nitrobenzamide

Established Synthetic Routes to 3-Methyl-2-nitrobenzamide

Traditional methods for synthesizing this compound rely on well-understood organic reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution. These pathways offer reliable and high-yielding approaches to the target molecule.

Nitration of 3-Methylbenzamide and Subsequent Amide Nitrogen Methylation

A primary route to substituted nitrobenzamides involves the direct nitration of the corresponding benzamide (B126). In the case of this compound, this would begin with the electrophilic nitration of 3-methylbenzamide. The reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) in situ.

The nitronium ion then attacks the electron-rich benzene (B151609) ring. The directing effects of the substituents on the ring—the methyl group (-CH₃) and the amide group (-CONH₂)—are crucial in determining the position of the incoming nitro group. The methyl group is an ortho, para-director, while the amide group is also an ortho, para-director, though it is deactivating. The steric hindrance from the methyl group and the electronic effects of the amide group influence the regioselectivity, leading to the formation of the 2-nitro isomer among other potential products.

It is important to note that the target compound, this compound, is a primary amide, meaning the amide group is -CONH₂. nih.gov Therefore, subsequent amide nitrogen methylation is not a step in the synthesis of this specific compound.

Amidation Reactions from 3-Methyl-2-nitrobenzoic Acid Precursors

The most common and high-yielding method for preparing this compound is through the amidation of its corresponding carboxylic acid, 3-Methyl-2-nitrobenzoic acid. chemicalbook.com This precursor is itself synthesized via methods such as the selective oxidation of 1,3-dimethyl-2-nitrobenzene or the nitration of 3-methylbenzoic acid. google.com

The amidation process involves converting the carboxylic acid into a more reactive acyl derivative, which can then readily react with ammonia to form the primary amide. A widely used procedure involves a two-step, one-pot process. chemicalbook.com First, the 3-Methyl-2-nitrobenzoic acid is treated with a reagent like ethyl chloroformate in the presence of a base such as triethylamine (B128534). This reaction forms a mixed anhydride, which is a highly reactive acylating agent. In the second step, gaseous ammonia is bubbled through the reaction mixture. The ammonia acts as a nucleophile, attacking the carbonyl carbon of the mixed anhydride and displacing the leaving group to form the stable this compound. This method is reported to achieve high yields, often around 95%. chemicalbook.com

| Reactant | Reagents | Product | Yield (%) |

| 3-Methyl-2-nitrobenzoic acid | 1. Triethylamine, Ethyl chloroformate 2. Ammonia | This compound | 95 |

This interactive table summarizes a high-yield amidation reaction. chemicalbook.com

Nucleophilic Acyl Substitution Strategies

The synthesis of this compound via the amidation of 3-Methyl-2-nitrobenzoic acid is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This class of reactions involves a nucleophile attacking the carbonyl carbon of an acyl compound, leading to the substitution of the leaving group. libretexts.org

Nucleophilic Addition: The nucleophile (ammonia in this case) attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative (e.g., the mixed anhydride). This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the most stable leaving group is expelled. libretexts.org

The efficiency of this strategy relies on converting the hydroxyl group of the carboxylic acid, which is a poor leaving group, into a much better one, such as the mixed carboxylate-carbonate group formed with ethyl chloroformate. This activation makes the carbonyl carbon significantly more susceptible to nucleophilic attack by ammonia. researchgate.net

Advanced and Specialized Synthesis Techniques for Nitrobenzamides

Beyond the established routes, contemporary organic synthesis has introduced more sophisticated and efficient methods for preparing nitrobenzamides. These techniques often aim to reduce the number of reaction steps, improve atom economy, and provide access to complex molecular architectures.

One-Pot and Multicomponent Reactions in Nitrobenzamide Synthesis

Multicomponent reactions (MCRs) are convergent reactions where three or more starting materials combine in a single step to form a product that incorporates most of the atoms from the reactants. beilstein-journals.orgrug.nlnih.gov MCRs are highly valued for their efficiency and ability to rapidly generate chemical complexity. nih.gov While a specific MCR for this compound is not prominently documented, related structures can be synthesized using these methods. For example, the Ugi reaction, a well-known MCR, can combine an isocyanide, an acid, an amine, and a carbonyl compound to produce α-acylaminoamides. beilstein-journals.org The development of novel MCRs remains an active area of research for the synthesis of diverse nitrobenzamide structures.

Metal-Catalyzed Processes and Rearrangement Cascade Reactions in Nitrobenzamide Formation

Transition metal catalysis offers powerful tools for forming C-N bonds and synthesizing amides under mild conditions. Nickel-catalyzed methods, for example, have been developed for the direct amidation of esters with nitroarenes, where the nitro group is reduced and the resulting amine couples with the ester in a single process. nih.gov Copper-based catalysts have also been employed in the synthesis of nitrobenzamide derivatives. researchgate.net These catalytic systems can offer high chemoselectivity and functional group tolerance, avoiding the need for harsh reagents. mdpi.com

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the addition of further reagents. scispace.com20.210.105 These elegant reactions can rapidly build complex molecular frameworks from simple precursors. mdpi.com The synthesis of heterocyclic compounds, such as quinazolin-4(3H)-ones, from 2-nitrobenzamides demonstrates a related cascade process. In this reaction, reduction of the nitro group is followed by cyclization and oxidation to yield the final product in a single pot. organic-chemistry.org The design of specific cascade reactions leading to this compound or its derivatives represents a sophisticated approach to its synthesis.

Optimization of Synthetic Conditions and Yield Enhancement in Nitrobenzamide Production

Solvent Effects on Nitrobenzamide Reaction Outcomes

The choice of solvent is a critical factor in the synthesis of nitrobenzamides, significantly influencing reaction rates, yield, and the ease of product purification. The solubility of reactants and intermediates in the chosen solvent system dictates the reaction environment and can affect the outcome of the synthesis.

In a documented synthesis of this compound from its corresponding carboxylic acid, tetrahydrofuran (B95107) (THF) is used as the solvent. chemicalbook.com The reaction proceeds by first dissolving 3-Methyl-2-nitrobenzoic acid in THF, followed by the addition of triethylamine. This mixture is then treated with ethyl chloroformate before being saturated with gaseous ammonia to produce the final amide product. chemicalbook.com The use of THF facilitates the dissolution of the starting material and intermediates, allowing the reaction to proceed efficiently in the liquid phase. chemicalbook.com

While specific studies detailing a broad range of solvent effects on this compound are not extensively published, research on structurally similar compounds like p-nitrobenzamide provides significant insight into this aspect. The solubility of the product is crucial for crystallization and purification processes, where the right solvent can dramatically improve both the yield and the quality of the final compound. acs.org Studies on p-nitrobenzamide have shown that its solubility varies greatly across different solvents, which directly impacts its synthesis and isolation. acs.org

For instance, the solubility of p-nitrobenzamide was found to be highest in dimethyl sulfoxide (DMSO) and lowest in water. This wide range highlights the importance of solvent selection. A solvent that provides good solubility at higher temperatures but poor solubility at lower temperatures is often ideal for recrystallization, a common method for purifying the final product.

Table 1: Mole Fraction Solubility of p-Nitrobenzamide in Various Solvents at 298.15 K (Data adapted from studies on p-nitrobenzamide to illustrate solvent effects on related compounds)

| Solvent | Mole Fraction (103x) |

| Dimethyl Sulfoxide (DMSO) | 137.10 |

| N,N-Dimethylformamide (DMF) | 114.80 |

| N-Methyl-2-pyrrolidone (NMP) | 71.42 |

| Ethylene Glycol (EG) | 16.51 |

| Ethyl Acetate | 6.28 |

| Ethanol | 4.31 |

| Isopropanol | 2.85 |

| n-Propanol | 2.50 |

| Isobutanol | 2.05 |

| Acetonitrile | 1.83 |

| n-Butanol | 1.57 |

| Water | 0.12 |

This table is interactive. You can sort the data by clicking on the column headers.

The data clearly indicates that polar aprotic solvents like DMSO and DMF are highly effective at dissolving p-nitrobenzamide, while water is a very poor solvent. acs.org This information is invaluable for chemists when designing synthetic and purification protocols for related molecules like this compound. For example, a mixture of solvents, one in which the compound is highly soluble and another in which it is not, is often used for recrystallization to obtain high-purity crystals.

Catalyst Selection and Reaction Parameter Control for this compound Synthesis

The synthesis of this compound relies on precise control of reaction parameters and appropriate catalyst selection, particularly in the formation of its essential precursor, 3-Methyl-2-nitrobenzoic acid. One prominent industrial method for synthesizing this precursor is the direct oxidation of 1,3-dimethyl-2-nitrobenzene, a process where catalysts and reaction conditions are crucial for success. google.com

Catalyst Selection: Metal-based catalysts are central to the selective oxidation of one methyl group of 1,3-dimethyl-2-nitrobenzene. Cobalt-based systems are particularly effective for this transformation. google.com

Cobalt(II) Acetate: This catalyst, often in its tetrahydrate form, is commonly used to facilitate the reaction. google.com The cobalt catalyst initiates a free-radical mechanism, which leads to the conversion of a methyl group into a carboxylic acid group.

Manganese Acetate: In some methodologies, manganese acetate is used in conjunction with cobalt acetate to form a co-catalyst system. google.comchemicalbook.com

For the subsequent amidation step, which converts the carboxylic acid to the amide, the reaction is typically promoted by activating agents rather than traditional catalysts. For example, the use of ethyl chloroformate activates the carboxylic acid group, making it susceptible to nucleophilic attack by ammonia. chemicalbook.com In related syntheses, such as that for 4-nitrobenzamide, catalytic systems involving boric acid or tetrabutoxytitanium with a polyethylene glycol co-catalyst have been employed to directly condense the carboxylic acid with ammonia. google.com

Table 2: Catalysts in the Synthesis Pathway of Nitrobenzamides

| Reaction Step | Compound | Catalyst / Reagent | Function |

| Precursor Synthesis (Oxidation) | 3-Methyl-2-nitrobenzoic acid | Cobalt(II) acetate | Facilitates selective oxidation of a methyl group. google.com |

| Precursor Synthesis (Oxidation) | 2-Methyl-3-nitrobenzoic acid | Cobalt(II) acetate / Manganese(II) acetate | Co-catalyst system for oxidation. google.comchemicalbook.com |

| Amidation | 4-nitrobenzamide | Boric Acid / Polyethylene Glycol | Catalyzes condensation of carboxylic acid and ammonia. google.com |

| Amidation | This compound | Ethyl Chloroformate / Triethylamine | Activates carboxylic acid for amidation. chemicalbook.com |

This table is interactive. You can sort the data by clicking on the column headers.

Reaction Parameter Control: To maximize the yield and purity of 3-Methyl-2-nitrobenzoic acid, and subsequently the final amide product, careful optimization of reaction parameters is essential.

Temperature: Temperature control is critical. In the cobalt-catalyzed oxidation of 1,3-dimethyl-2-nitrobenzene, the reaction is typically heated to temperatures ranging from 90°C to 115°C. google.com Maintaining the optimal temperature ensures a sufficient reaction rate without promoting undesirable side reactions or over-oxidation.

Pressure: The oxidation reaction is conducted under pressure, typically using air or oxygen-enriched gas as the oxidant. google.com Pressures can range from approximately 2 to 4.8 MPa. google.com The pressure ensures a sufficient concentration of dissolved oxygen in the reaction mixture, which is necessary for the catalytic cycle to proceed efficiently.

Catalyst Concentration: The amount of catalyst used is a key variable. The weight percentage of the cobalt catalyst relative to the starting material (1,3-dimethyl-2-nitrobenzene) can range from 0.01% to 20%, with a more typical range being 1% to 3%. google.com Proper catalyst loading is crucial for balancing reaction speed and cost-effectiveness while minimizing impurities.

Table 3: Key Reaction Parameters for the Synthesis of 3-Methyl-2-nitrobenzoic Acid via Oxidation

| Parameter | Range | Purpose |

| Temperature | 90°C - 115°C | Optimize reaction rate and minimize side reactions. google.com |

| Pressure | 2.07 - 4.83 MPa | Ensure sufficient oxygen concentration for oxidation. google.com |

| Catalyst Loading (Co(II) acetate) | 1% - 3% (by weight) | Balance reaction efficiency, cost, and purity. google.com |

This table is interactive. You can sort the data by clicking on the column headers.

By carefully controlling these catalytic and reaction parameters, the synthesis of the 3-Methyl-2-nitrobenzoic acid precursor can be optimized, paving the way for its efficient conversion to the final product, this compound.

Spectroscopic and Structural Elucidation in 3 Methyl 2 Nitrobenzamide Research

Advanced Spectroscopic Characterization Techniques

A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) forms the cornerstone of modern structural analysis for organic molecules like 3-Methyl-2-nitrobenzamide.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons in the this compound molecule. The expected spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the methyl group, and the protons of the amide group. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would allow for the precise assignment of each proton to its position in the molecule. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), the methyl protons would be found in the upfield region (around δ 2.0-2.5 ppm), and the amide protons would exhibit a broad signal whose chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structural motifs, as experimental data is not available.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (CH) | 7.0 - 8.5 | Multiplet | 3H |

| Amide (NH₂) | 5.0 - 8.0 | Broad Singlet | 2H |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet | 3H |

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield position (typically δ 160-180 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm, with the carbon atom attached to the nitro group being shifted further downfield. The methyl carbon would produce a signal in the upfield region of the spectrum (around δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structural motifs, as experimental data is not available.)

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-CH₃) | 130 - 140 |

| Aromatic (CH) | 120 - 135 |

| Methyl (CH₃) | 15 - 25 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H bonds of the amide, the C=O (carbonyl) bond of the amide, the N-O bonds of the nitro group, and the C-H bonds of the aromatic ring and the methyl group. The presence and position of these bands provide direct evidence for the key functional groups within the molecule.

Table 3: Predicted FTIR Data for this compound (Note: This table is predictive and based on characteristic vibrational frequencies, as experimental data is not available.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3100 - 3500 (two bands) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Carbonyl (C=O) | Stretching | 1650 - 1690 |

| Nitro (N-O) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (N-O) | Symmetric Stretching | 1335 - 1370 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. For this compound (C₈H₈N₂O₃), the expected molecular weight is approximately 180.16 g/mol nih.gov.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. Common fragmentation pathways for this compound might include the loss of the amide group (-CONH₂), the nitro group (-NO₂), or the methyl group (-CH₃).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm its elemental composition of C₈H₈N₂O₃ by providing a precise mass measurement that matches the calculated exact mass.

Table 4: Molecular Weight and Formula

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₈N₂O₃ | 180.16 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Related Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical manufacturing, including for compounds related to this compound. thermofisher.com This method is particularly valuable for detecting trace-level genotoxic impurities (GTIs) that may arise from starting materials or during synthesis. amazonaws.com For instance, in the synthesis of Lenalidomide, where Methyl-2-methyl-3-nitrobenzoate is a key raw material, a sensitive GC-MS method was developed to determine seven potential GTIs. amazonaws.com

The process typically involves a gas chromatograph (GC) for separating impurities, coupled with a mass spectrometer (MS) for detection, identification, and quantification. thermofisher.com High-resolution accurate mass spectrometry (HRAMS) systems, such as the Q Exactive GC Orbitrap GC-MS/MS, provide high resolving power and mass accuracy, enabling confident structural elucidation of unknown impurities. thermofisher.com Electron Ionization (EI) is commonly used, often at 70 eV, to generate fragment ions that produce a characteristic mass spectrum, which can be compared against spectral libraries for identification. thermofisher.com For enhanced sensitivity with certain compounds, chemical ionization (CI) may be employed. thermofisher.com In targeted analyses for known impurities, the MS can be operated in Selective Ion Monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific mass fragments (m/z) corresponding to the impurities of interest. amazonaws.com

The selection of the GC column is crucial for achieving effective separation. A commonly used stationary phase is 100% dimethylpolysiloxane, found in columns such as the SPB-1 or TraceGOLD™. thermofisher.comamazonaws.com The conditions, including oven temperature programming, carrier gas flow rate, and inlet temperature, are optimized to resolve all potential impurities from the main compound and each other. thermofisher.com

Table 1: Example GC-MS Parameters for Impurity Analysis in Related Nitroaromatic Compounds

| Parameter | Condition | Source |

|---|---|---|

| System | Q Exactive GC Orbitrap GC-MS/MS | thermofisher.com |

| GC Column | TraceGOLD™ TG-5SilMS (30 m × 0.25 mm I.D. × 0.25 µm) | thermofisher.com |

| SPB-1 Fused silica capillary (30 m x 0.25 mm x 1.0 µm) | amazonaws.com | |

| Carrier Gas | Helium | thermofisher.comamazonaws.com |

| Flow Rate | 1.0 mL/min | thermofisher.com |

| Oven Program | 50°C to 320°C at 20°C/min | thermofisher.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV; Positive Chemical Ionization (PCI) | thermofisher.comamazonaws.com |

| Detection Mode | Full-scan HRAMS; Selective Ion Monitoring (SIM) | thermofisher.comamazonaws.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical tool for studying compounds containing chromophores, such as the nitro and benzamide (B126) groups in this compound and related structures. Nitroaromatic compounds are known to exhibit strong UV absorption, a characteristic that is leveraged in their analysis, particularly at trace levels. rsc.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one, with the specific wavelength of maximum absorption (λmax) corresponding to the energy of a specific electronic transition.

The UV-Vis spectrum of a nitroaromatic compound is influenced by its molecular structure and its solvent environment. For example, in studies of 2-nitrobenzyl methyl ether in an argon matrix, a broad absorption with a λmax at 430 nm was observed for a photochemically generated intermediate, identified as an o-quinonoid aci-nitro species. researchgate.net

The polarity of the solvent can significantly alter the energy of the electronic transitions, leading to a shift in the λmax. This phenomenon, known as solvatochromism, was observed in a series of novel thiophene dyes containing phenylazo and phenylamino groups. biointerfaceresearch.com When the absorption spectra of these dyes were measured in solvents of varying polarity, the λmax values shifted. For instance, one dye exhibited a λmax of 502 nm in methanol, 512 nm in chloroform, and 654 nm in DMF. biointerfaceresearch.com Such shifts provide insight into the nature of the electronic transitions and the interaction between the solute and solvent molecules.

Table 2: Solvent Effects on UV-Vis Absorption Maxima (λmax) for a Related Thiophene Dye

| Solvent | Polarity | λmax (nm) | Source |

|---|---|---|---|

| Methanol (MeOH) | High | 502 | biointerfaceresearch.com |

| Chloroform (CHCl₃) | Medium | 512 | biointerfaceresearch.com |

X-ray Diffraction Analysis for Solid-State Structure of Nitrobenzamide Derivatives

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

The crystal structure of N-isopropyl-3-methyl-2-nitrobenzamide, a close derivative of the title compound, was determined using this method. nih.gov The analysis showed that the compound crystallizes in the orthorhombic system with the space group Pbca. nih.gov The unit cell dimensions were determined to be a = 9.4230 (19) Å, b = 13.250 (3) Å, and c = 20.041 (4) Å. nih.gov Within the molecule, the bond lengths and angles were found to be within normal ranges. nih.gov Such data are fundamental for understanding the solid-state properties of the material. Similarly, the structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was found to crystallize in the monoclinic space group P 21/c. researchgate.net The way a compound crystallizes can also be influenced by the solvent used for crystallization, as demonstrated by the different XRD patterns obtained for 3-methyl-2-nitrobenzoic acid when crystallized from various organic solvents. researchgate.net

Table 3: Crystal Data for N-isopropyl-3-methyl-2-nitrobenzamide

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₃ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 9.4230 (19) | nih.gov |

| b (Å) | 13.250 (3) | nih.gov |

| c (Å) | 20.041 (4) | nih.gov |

| Volume (ų) | 2502.2 (9) | nih.gov |

| Z | 8 | nih.gov |

Analysis of Hydrogen Bonding and Intermolecular Interactions in Crystal Lattices

The crystal packing of nitrobenzamide derivatives is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a primary role. nih.gov X-ray diffraction analysis allows for the precise measurement of the distances and angles of these bonds, revealing how molecules connect in the solid state.

In the crystal structure of N-isopropyl-3-methyl-2-nitrobenzamide, weak intermolecular N—H···O hydrogen bonds link adjacent molecules into chains that extend along the crystallographic a-axis. nih.gov These interactions occur between the amide hydrogen (N1—H1A) of one molecule and a nitro-group oxygen (O1) of a neighboring molecule. nih.gov The geometry of this bond, including the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, confirms the presence of this stabilizing interaction. nih.gov

In addition to these intermolecular forces, intramolecular interactions can also influence molecular conformation. An intramolecular C—H···O interaction was identified in N-isopropyl-3-methyl-2-nitrobenzamide, which contributes to the stabilization of the molecular structure. nih.gov The analysis of these non-covalent interactions is crucial for understanding the physical properties of the crystalline material and for crystal engineering, where specific crystal structures with desired properties are designed. nih.govrsc.org

Table 4: Hydrogen-Bond Geometry (Å, °) in Crystalline N-isopropyl-3-methyl-2-nitrobenzamide

| D—H···A | D—H | H···A | D···A | D—H···A | Type | Source |

|---|---|---|---|---|---|---|

| N1—H1A···O1ⁱ | 0.86 | 2.00 | 2.855 (3) | 173 | Intermolecular | nih.gov |

| C11—H11A···O3 | 0.96 | 2.37 | 3.021 (5) | 124 | Intramolecular | nih.gov |

(Symmetry code: (i) x, y, z)

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis laboratories for assessing the purity of compounds and for monitoring the progress of chemical reactions. rsc.org To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside spots of the starting material(s) and, if available, the expected product. chegg.com

The plate is then developed in a suitable mobile phase, typically a mixture of solvents like hexane and ethyl acetate. rsc.orgresearchgate.net The components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase (usually silica gel). After development, the spots are visualized, often using a UV lamp if the compounds are UV-active. The progress of the reaction is determined by observing the gradual disappearance of the starting material spot and the simultaneous appearance and intensification of the product spot. chegg.com The reaction is considered complete when the starting material spot is no longer visible. chegg.com

This method was effectively used to monitor the esterification of benzoic acid and the nitration of aromatic esters. chegg.com For quantitative analysis, modern systems can perform image analysis on the TLC plates to calculate the conversion percentage of the reaction over time. rsc.orgresearchgate.net It is important to note that high-boiling polar solvents (like DMF) or salts present in the reaction mixture can sometimes interfere with the separation on the TLC plate, potentially requiring a mini-workup of the aliquot before analysis. reddit.com

Table 5: Typical Conditions for TLC-Based Reaction Monitoring

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | TLC silica gel 60 F₂₅₄ plates | |

| Application | Micropipette spotting of starting material, product, and reaction aliquots | rsc.orgresearchgate.net |

| Mobile Phase | Hexane–ethyl acetate in various volume ratios (e.g., 15:1 or 3:1) | rsc.orgresearchgate.net |

| Development | In a closed chamber until the solvent front reaches the desired height | chegg.com |

| Visualization | UV light at 254 nm | |

| Analysis | Qualitative: Visual comparison of spots' intensity and position (Rf value) | chegg.com |

Preparative and Analytical Chromatography Techniques for Compound Purification

The purification and analysis of this compound, subsequent to its synthesis, rely on a combination of preparative and analytical chromatography techniques. These methods are crucial for isolating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for verifying its final purity. The selection of a specific technique is dictated by the scale of the purification and the required level of purity.

Preparative Purification Techniques

For the isolation of this compound on a larger scale, several preparative techniques are employed. A common initial step involves a liquid-liquid extraction procedure. For instance, following its synthesis from 3-methyl-2-nitrobenzoic acid, the reaction mixture is partitioned between ethyl acetate and water. chemicalbook.com This separates the desired amide, which is soluble in the organic phase, from water-soluble reagents and byproducts.

Further purification often involves trituration or recrystallization. Trituration with a solvent system like ether/hexane can be used to wash away more soluble impurities, leaving behind the purified solid product. chemicalbook.com While not a chromatographic technique, recrystallization is a powerful purification method for removing isomeric impurities that may have similar chromatographic behavior. For the closely related precursor, 3-methyl-2-nitrobenzoic acid, recrystallization from solvents such as ethanol, methanol, or isopropanol is effective in separating it from isomers like 3-methyl-4-nitrobenzoic acid, achieving purities greater than 98%. google.com

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. Methods developed for the precursor acid are often scalable and adaptable for the amide. sielc.com

Interactive Table: Preparative Purification Methods

| Technique | Details | Purpose |

|---|---|---|

| Liquid-Liquid Extraction | Partitioning between ethyl acetate and an aqueous phase. chemicalbook.com | Initial removal of water-soluble impurities post-synthesis. |

| Trituration | Washing the solid product with an ether/hexane mixture. chemicalbook.com | Removal of highly soluble organic impurities. |

| Column Chromatography | Inferred from TLC data: Silica gel stationary phase with an ethyl acetate/hexane mobile phase. chemicalbook.com | Separation of compounds based on polarity for bulk purification. |

| Recrystallization | Use of solvents like ethanol or methanol. google.com | High-level purification and removal of structural isomers. |

Analytical Chromatography Techniques

To assess the purity of this compound and monitor the progress of its synthesis and purification, analytical chromatographic methods are indispensable.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for qualitative analysis. For this compound, analysis on a silica gel stationary phase using a 1:1 mixture of ethyl acetate and hexane as the mobile phase has been reported. chemicalbook.com In this system, the compound exhibits a specific Retention Factor (Rƒ) of 0.08, which allows for its identification and differentiation from other components in a mixture. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis. While specific methods for this compound are not detailed in the provided research, methods for its precursor, 3-methyl-2-nitrobenzoic acid, offer a clear blueprint. A typical method involves reverse-phase (RP) chromatography on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are adept at separating the main compound from closely related impurities. Purity determination via HPLC for related nitrobenzoic acids has been shown to confirm purities as high as 99.3%. google.com

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another valuable analytical tool, particularly for identifying volatile impurities or unreacted starting materials. The synthesis of the precursor 3-methyl-2-nitrobenzoic acid, for example, can be monitored by gas chromatography to determine the conversion of the starting material. google.com This technique is also suitable for the trace-level determination of potential genotoxic impurities in related pharmaceutical compounds. amazonaws.com

Interactive Table: Analytical Chromatography Parameters

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Key Findings |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel chemicalbook.com | Ethyl Acetate : Hexane (1:1) chemicalbook.com | Retention Factor (Rƒ) = 0.08 chemicalbook.com |

| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 (Reverse Phase) sielc.com | Acetonitrile, Water, Phosphoric Acid sielc.com | Effective for separation and purity analysis of the precursor acid. sielc.com |

| Gas Chromatography (GC) | Fused Silica Capillary Column amazonaws.com | Helium amazonaws.com | Used to monitor reaction completion and analyze for impurities. google.com |

Computational and Theoretical Investigations of 3 Methyl 2 Nitrobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of molecules. ajrconline.org It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-Methyl-2-nitrobenzamide. mdpi.comarxiv.org DFT methods, such as B3LYP, are commonly used to calculate various molecular properties. researchgate.netmuthayammal.in

Geometry Optimization and Conformational Analysis of Nitrobenzamide Structures

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comresearchgate.net For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that define its shape.

In the related compound, N-Isopropyl-3-methyl-2-nitrobenzamide, crystallographic studies revealed that the bond lengths and angles are within normal ranges. nih.gov An intramolecular interaction between a hydrogen atom of the methyl group and an oxygen atom of the nitro group was observed, forming a six-membered ring. nih.govresearchgate.net A similar conformation can be anticipated for this compound. The relative orientation of the amide (-CONH2), nitro (-NO2), and methyl (-CH3) groups on the benzene (B151609) ring is crucial. The steric and electronic interactions between these adjacent groups dictate the molecule's final conformation. Specifically, the dihedral angles between the plane of the benzene ring and the planes of the amide and nitro groups are key parameters determined through optimization. Conformational analysis would involve rotating the amide and nitro groups to identify the global energy minimum structure, which is the most likely conformation to be found experimentally. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed computationally, serves two main purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. muthayammal.in The calculated vibrational wavenumbers can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the fundamental vibrational modes. biointerfaceresearch.comresearchgate.net

For aromatic nitro compounds, the asymmetric and symmetric stretching vibrations of the NO2 group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The vibrational spectrum of this compound would be characterized by the distinct vibrations of its functional groups. DFT calculations allow for the assignment of these modes based on the Potential Energy Distribution (PED). mdpi.com

Below is a table of expected vibrational frequencies for key functional groups in this compound, based on DFT studies of similar molecules. researchgate.netscirp.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch (asymmetric) | Amide (-CONH₂) | ~3400-3500 | Stretching of the two N-H bonds out of phase. |

| N-H Stretch (symmetric) | Amide (-CONH₂) | ~3300-3400 | Stretching of the two N-H bonds in phase. |

| C=O Stretch (Amide I) | Amide (-CONH₂) | ~1680-1700 | Stretching of the carbonyl double bond. |

| NO₂ Stretch (asymmetric) | Nitro (-NO₂) | ~1520-1560 | Asymmetric stretching of the N-O bonds. researchgate.net |

| NO₂ Stretch (symmetric) | Nitro (-NO₂) | ~1340-1370 | Symmetric stretching of the N-O bonds. researchgate.net |

| C-H Stretch (aromatic) | Benzene Ring | ~3000-3100 | Stretching of the C-H bonds on the aromatic ring. |

| C-H Stretch (aliphatic) | Methyl (-CH₃) | ~2850-2980 | Stretching of the C-H bonds in the methyl group. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A molecule with a small energy gap is generally more reactive, less stable, and more polarizable, often referred to as a "soft" molecule. ijarset.com Conversely, a large energy gap implies high stability and low reactivity. researchgate.net DFT calculations are widely used to determine the energies of these orbitals. nih.gov For this compound, the electron-withdrawing nature of the nitro and amide groups is expected to lower the energy of the LUMO, while the methyl group may slightly raise the HOMO energy. The distribution of HOMO and LUMO electron densities indicates the likely sites for nucleophilic and electrophilic attacks, respectively.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. biointerfaceresearch.com The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically, red and yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. researchgate.net Blue and green regions indicate positive electrostatic potential, which is electron-poor and represents favorable sites for nucleophilic attack. researchgate.net For this compound, the most negative regions are expected to be localized around the oxygen atoms of the nitro and amide groups, making them sites for electrophilic interaction. The positive potential is likely concentrated around the amide hydrogens (N-H), making them potential sites for nucleophilic interaction or hydrogen bonding. researchgate.net

Analysis of Chemical Hardness, Softness, and Electrophilicity Index

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. ekb.eg These descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω). ijarset.comresearchgate.net

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." ijarset.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability and reactivity. ijsr.net

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.comijsr.net

These parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds. ijarset.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer. High hardness implies high stability. ijarset.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicating higher reactivity and polarizability. ijsr.net |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy stabilization when the system acquires additional electronic charge. ijarset.com |

Molecular Dynamics Simulations and Their Application to Nitrobenzamide Derivatives

While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a condensed phase (like a solution) or interacting with other molecules. researchgate.net

For nitrobenzamide derivatives, MD simulations can be employed to study several phenomena. For instance, simulations can explore the conformational flexibility of the molecule in different solvents, revealing how intermolecular interactions affect its preferred shape. rsc.org Furthermore, if this compound is investigated for biological activity, MD simulations are crucial for understanding its interaction with a target protein. researchgate.net These simulations can model how the ligand (the nitrobenzamide derivative) binds to the active site of a protein, the stability of the resulting complex, and the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the binding. researchgate.netrsc.org The results from MD simulations can help validate docking studies and provide a more realistic picture of the molecule's behavior in a biological environment. researchgate.net

Ligand-Protein Binding Stability Analysis (Methodological Considerations)

The stability of a protein-ligand complex is a critical factor in drug design and molecular biology, and various computational methods are employed to analyze it. The interaction between a ligand, such as this compound, and a target protein can induce changes in the protein's thermal stability. These changes, including modifications in the midpoint denaturation temperature (Tm), enthalpy of unfolding (ΔH), and heat capacity, are indicative of the binding affinity and the nature of the interaction. nih.gov

Methodologically, differential scanning calorimetry (DSC) is a key experimental technique used to study the thermal stability of proteins in the presence and absence of a ligand. researchgate.net DSC measurements can reveal differences in the thermal denaturation behavior of a protein upon ligand binding. researchgate.net For instance, the binding of a ligand can increase the thermal stability of a protein, as observed in studies with bovine serum albumin (BSA) and anilinonaphthalene sulfonate (ANS) derivatives. nih.gov

From a computational standpoint, molecular dynamics (MD) simulations provide a powerful tool to investigate the thermodynamics of protein-ligand binding. By running simulations of the protein, the ligand, and the protein-ligand complex, it is possible to compute relative binding enthalpies. chemrxiv.org These calculations, however, can be complex, as the final binding enthalpy is often a small balance of much larger energy changes within the system, including the internal energies of the ligand and the protein's binding site, as well as their interactions with the surrounding solvent. chemrxiv.org Therefore, near-millisecond duration simulations are often required to achieve results that can be meaningfully compared with experimental data. chemrxiv.org These computational approaches allow for a detailed analysis of the energetic contributions to binding, helping to explain the physical basis for the observed thermodynamic data. chemrxiv.org

Conformational Behavior in Solution via Simulation

Understanding the conformational landscape of a molecule in solution is essential for predicting its biological activity and physical properties. Molecular dynamics (MD) simulations are a primary computational tool for exploring the dynamic behavior and conformational preferences of molecules like this compound in a solvent environment.

The process begins with a conformational analysis to identify low-energy structures of the molecule. This can be achieved through quantum chemical calculations, which systematically scan the rotational freedom around key dihedral angles to map the potential energy surface. researchgate.netresearchgate.net For this compound, this would involve rotating the amide and nitro groups relative to the benzene ring.

Once an initial low-energy conformation is determined, it is placed in a simulated solvent box (typically water) to mimic physiological conditions. The MD simulation then calculates the trajectory of each atom over time by integrating Newton's laws of motion. Analysis of these trajectories provides insights into the molecule's flexibility and preferred shapes in solution. Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the simulation has reached equilibrium and the molecule is maintaining a stable conformation. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. This helps identify which parts of the molecule are more flexible or rigid. researchgate.net

By analyzing these parameters, researchers can determine the relative stability of different conformations and the energetic barriers between them, providing a comprehensive picture of the molecule's dynamic behavior in solution. researchgate.net

Intermolecular Interaction Analysis in Nitrobenzamide Derivatives

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. semanticscholar.org By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. This technique is particularly useful for analyzing the crystal structures of nitrobenzamide derivatives. samsun.edu.trsamsun.edu.tr

The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. Distances from the surface to the nearest nucleus inside (di) and outside (de) are calculated. These distances are combined into a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant interactions. semanticscholar.org

Below is a table summarizing the typical contributions of various intermolecular contacts to the crystal packing of nitro-substituted benzamide (B126) and related derivatives, as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution (%) | Reference |

| H···O/O···H | 30.5% | strath.ac.uk |

| H···H | 29.0% | strath.ac.uk |

| H···C/C···H | 28.2% | strath.ac.uk |

| H···N/N···H | 11.0% | nih.gov |

| O···Se/Se···O | 8.2% | nih.gov |

| C···N/N···C | 7.3% | nih.gov |

This table presents representative data from analyses of related nitro-substituted aromatic compounds to illustrate the typical distribution of intermolecular interactions.

These analyses reveal that interactions involving hydrogen atoms, particularly H···O, H···H, and H···C contacts, are the dominant forces governing the crystal packing in this class of compounds. strath.ac.uk

Hydrogen Bonding Network Characterization

The crystal structures of nitrobenzamide derivatives are significantly influenced by a network of hydrogen bonds. samsun.edu.trsamsun.edu.tr These interactions, which are a subset of the close contacts identified by Hirshfeld surface analysis, play a crucial role in defining the supramolecular architecture. The amide group (-CONH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group (-NO2) acts as a strong hydrogen bond acceptor.

These hydrogen bonds often form recognizable patterns or motifs. For example, molecules can link together to create chains, layers, or more complex three-dimensional networks. samsun.edu.tr In some structures, intramolecular hydrogen bonds are also present, which can influence the planarity and conformation of the molecule. oslomet.noiucr.org Theoretical calculations, such as those using the AM1 method, have confirmed the critical role of these intermolecular hydrogen bonds in controlling the conformation observed in the crystalline state. researchgate.net The directionality and strength of the hydrogen bonding network are fundamental to the crystal engineering of these compounds. ethernet.edu.et

Structure-Reactivity Relationships from Computational Models

Electron Density Distribution and its Influence on Chemical Reactivity

Computational models, particularly quantum chemical calculations, are invaluable for understanding the relationship between a molecule's structure and its chemical reactivity. By calculating the electron density distribution of this compound, it is possible to predict its reactive sites and understand the influence of its functional groups.

The distribution of electrons in a molecule is not uniform. The electron-withdrawing nature of the nitro (-NO2) and benzamide (-CONH2) groups significantly perturbs the electron density of the aromatic ring. The nitro group, being a strong deactivating group, reduces the electron density on the benzene ring, particularly at the ortho and para positions relative to its location. This makes the ring less susceptible to electrophilic attack.

Several quantum chemical descriptors are used to analyze reactivity:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For a nitrobenzamide, negative potentials would be concentrated around the oxygen atoms of the nitro and carbonyl groups, identifying them as sites for hydrogen bonding and interaction with electrophiles. strath.ac.uk

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. In nitroaromatic compounds, the low-lying LUMO is often localized on the nitro group, making it susceptible to nucleophilic or reductive processes.

Parr's Electrophilicity Index (ω): This index provides a quantitative measure of a molecule's ability to act as an electrophile. Studies on nitrobenzene (B124822) derivatives have shown that this index, in combination with hydrophobicity (log P) and LUMO energy, can be used to model and predict biological activity, such as toxicity. researchgate.net

These computational models demonstrate that the specific arrangement of the methyl, nitro, and amide groups in this compound creates a unique electronic landscape that dictates its intermolecular interactions and inherent chemical reactivity.

Steric Hindrance Effects on Reaction Pathways

Computational studies on ortho-substituted benzamides and related benzoic acids provide significant insight into the steric effects that govern the reactivity of this compound. The presence of the methyl group adjacent to the nitrobenzamide functionality introduces considerable steric hindrance, which can significantly influence the molecule's conformation and the transition states of its reactions.

Theoretical models of ortho-substituted benzoic acids have shown that substituents can force the carboxyl group (and by extension, the amide group in this compound) out of the plane of the benzene ring. This "steric inhibition of resonance" can alter the electronic communication between the substituent and the reaction center. For this compound, the spatial proximity of the methyl and nitro groups to the amide group is a critical factor in determining its chemical behavior.

The table below illustrates typical rotational barriers for related ortho-substituted aromatic compounds, demonstrating the energetic cost of steric interactions.

| Compound (Analogous System) | Ortho Substituent | Rotational Barrier (kcal/mol) |

| 2-Methylbenzoic Acid | -CH₃ | 1.5 - 4.0 |

| 2-tert-Butylbenzoic Acid | -C(CH₃)₃ | > 10 |

| 2-Nitrobenzoic Acid | -NO₂ | 3.0 - 6.0 |

Note: These values are representative and sourced from computational studies on analogous systems to illustrate the concept of steric hindrance.

Substituent Effects on Electronic Properties and Molecular Interactions

The electronic landscape of this compound is significantly shaped by the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro group. Computational analyses, such as DFT, are instrumental in mapping the electron density distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are key determinants of the molecule's reactivity and intermolecular interactions.

The nitro group, being a powerful electron-withdrawing substituent, decreases the electron density on the aromatic ring, particularly at the ortho and para positions relative to its location. This effect makes the aromatic ring less susceptible to electrophilic attack and activates it towards nucleophilic aromatic substitution. Furthermore, the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. nih.gov

Conversely, the methyl group is a weak electron-donating group through hyperconjugation and inductive effects. It tends to increase the electron density on the ring, albeit to a much lesser extent than the opposing effect of the nitro group. The net effect is a complex electronic distribution that influences the molecule's dipole moment and its ability to engage in intermolecular interactions such as hydrogen bonding and π-stacking.

Quantum-chemical calculations on substituted nitroaromatics and benzoic acids have provided quantitative measures of these effects. mdpi.com For example, the calculated net atomic charges can reveal the most electron-deficient and electron-rich sites in the molecule, predicting the preferred sites for nucleophilic and electrophilic attack, respectively.

The following table presents representative computational data for the electronic properties of substituted benzene rings, illustrating the impact of methyl and nitro groups.

| Property | Benzene | Toluene (-CH₃) | Nitrobenzene (-NO₂) |

| HOMO Energy (eV) | -6.75 | -6.50 | -7.40 |

| LUMO Energy (eV) | -1.15 | -1.10 | -2.80 |

| HOMO-LUMO Gap (eV) | 5.60 | 5.40 | 4.60 |

| Dipole Moment (Debye) | 0 | 0.36 | 4.22 |

Note: These values are illustrative and derived from general computational chemistry data for related simple substituted benzenes.

In this compound, the combination of these substituent effects leads to a highly polarized molecule. The steric hindrance discussed in the previous section can also influence these electronic properties by altering the planarity of the nitro and amide groups with respect to the benzene ring, thereby modifying their resonance effects.

Applications of 3 Methyl 2 Nitrobenzamide As a Synthetic Intermediate and Precursor

Role in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 3-methyl-2-nitrobenzamide makes it an important precursor for synthesizing molecules with significant biological and material properties. The conversion of the nitro group to a primary amine is a pivotal step that opens pathways to numerous heterocyclic scaffolds.

Building Block for Nitrogen-Containing Heterocyclic Compounds

The reduction of this compound yields 2-amino-3-methylbenzamide (B158645), a substituted ortho-diaminobenzene derivative. This intermediate is primed for cyclization reactions to form fused heterocyclic rings, which are core structures in many pharmaceutically active compounds.

Benzodiazepines are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The synthesis of benzodiazepine (B76468) frameworks often relies on the condensation reaction between an o-phenylenediamine (B120857) and a suitable dicarbonyl compound or its equivalent.

The utility of this compound in this context is realized through a two-step sequence. First, the nitro group is reduced to an amine to form 2-amino-3-methylbenzamide. This intermediate can then undergo cyclocondensation with various reagents, such as α-amino acids or β-keto esters, to construct the seven-membered diazepine (B8756704) ring characteristic of benzodiazepines. For example, reaction with an α-amino acid derivative can lead to the formation of a 1,4-benzodiazepin-5-one scaffold, a core structure in many therapeutic agents.

Table 1: Synthetic Pathway to Benzodiazepine-5-ones

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Reducing agent (e.g., H₂, Pd/C; SnCl₂) | 2-Amino-3-methylbenzamide | Formation of the key o-phenylenediamine intermediate. |

Benzannelated five-membered heterocycles, such as benzimidazoles, are crucial structural motifs in medicinal chemistry and material science. The synthesis of these compounds frequently involves the cyclization of o-phenylenediamines with single-carbon donors like aldehydes or carboxylic acids.

Following the reduction of this compound to 2-amino-3-methylbenzamide, this intermediate serves as a direct precursor to these heterocyclic systems. For instance, reacting 2-amino-3-methylbenzamide with an aldehyde in the presence of an oxidizing agent or with a carboxylic acid under dehydrating conditions leads to the formation of a methyl-substituted benzimidazole (B57391) ring. The versatility of this reaction allows for the introduction of various substituents onto the final benzimidazole scaffold, depending on the choice of the cyclizing agent. This pathway is fundamental for creating a library of compounds for biological screening.

Beyond benzodiazepines and benzimidazoles, the key intermediate 2-amino-3-methylbenzamide is a precursor to other important heterocyclic systems, notably quinazolinones. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.

The synthesis of quinazolinones from 2-aminobenzamides is a well-established synthetic strategy. This transformation can be achieved through various methods, such as condensation with aldehydes, orthoesters, or carboxylic acids. For example, the reaction of 2-amino-3-methylbenzamide with an aldehyde, followed by oxidation, or direct condensation with a carboxylic acid or its derivative, yields a methyl-substituted quinazolin-4(3H)-one. The specific reagents and conditions can be tailored to control the substitution pattern on the final heterocyclic product.

Table 2: Selected Methods for Quinazolinone Synthesis from 2-Aminobenzamides

| Method | Reagents | Product Type | Reference |

|---|---|---|---|

| Condensation & Oxidation | Aldehydes, then an oxidizing agent (e.g., PIDA) | 2-Substituted quinazolinones | |

| Copper-Catalyzed Coupling | N-Substituted o-bromobenzamides and formamide | 3-Substituted quinazolinones | |

| Metal-Ligand Catalysis | Methanol (as C1 source) with [Cp*Ir] catalyst | Unsubstituted quinazolinone |

While the prompt mentions thiadiazoles, their synthesis from this compound is not as commonly documented. Thiadiazoles are typically synthesized from precursors like thiosemicarbazides or by the cyclization of thioamides.

Precursor for Advanced Functional Materials

The chemical structure of this compound also holds potential for its use in the development of high-performance polymers. Through specific chemical modifications, it can be converted into a monomer suitable for polymerization reactions.

While direct polymerization of this compound is not a standard route to highly branched polymers, it can be transformed into monomers for creating robust, high-performance linear aromatic polyamides, known as aramids. Aramids, such as Kevlar®, are renowned for their exceptional thermal stability and mechanical strength, which arise from their rigid, aromatic backbones.

A plausible synthetic route involves the conversion of this compound into an AB-type monomer, 4-amino-3-methylbenzoic acid. This would require a sequence of reactions: reduction of the nitro group, diazotization of the newly formed amino group followed by its replacement with a nitrile (Sandmeyer reaction), and subsequent hydrolysis of both the nitrile and the amide functionalities to carboxylic acids, followed by selective protection/deprotection steps. A more direct, albeit theoretical, pathway would be the direct polycondensation of 4-amino-3-methylbenzoic acid derivatives. The synthesis of aramids is typically achieved through low-temperature solution condensation polymerization of an aromatic diamine (AA-type) and a diacid chloride (BB-type). However, the polycondensation of AB-type aromatic amino acid monomers is also a viable method for producing poly(benzamide)s. The resulting polymer would feature a rigid backbone, a characteristic of advanced functional materials.

Multi-Pyridine Compounds with Tripod Architecture

While the direct use of this compound in the synthesis of multi-pyridine compounds with a tripod architecture is not extensively documented in publicly available scientific literature, its precursor, 3-methyl-2-nitrobenzoic acid, is recognized for its role in creating such complex structures. These tripod-like molecules are of interest in materials science and coordination chemistry due to their ability to form stable complexes with metal ions. The general synthetic approach involves leveraging the carboxylic acid group for amide bond formation with a central amine core, followed by transformations of the nitro and methyl groups to introduce the pyridine (B92270) moieties. Given that this compound can be synthesized from 3-methyl-2-nitrobenzoic acid, it is a closely related precursor in this synthetic pathway.

Utilization in Agrochemical and Industrial Synthesis

The functional groups of this compound make it a suitable starting material for the synthesis of various industrial and agricultural chemicals. The nitro group can be readily reduced to an amine, and the amide functionality can be modified, allowing for the construction of a diverse array of molecular frameworks.

Intermediate in Agrochemical Development